5-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide
Overview
Description
5-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
The synthesis of 5-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized using 2-aminophenol and various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts.
Bromination and Chlorination:
Coupling with Pyridine Carboxamide: The final step involves coupling the halogenated benzoxazole derivative with pyridine-3-carboxamide under suitable reaction conditions, often using palladium-catalyzed cross-coupling reactions.
Chemical Reactions Analysis
5-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
5-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic applications, including antibacterial, antifungal, and anticancer activities.
Biological Research: It is used in biological research to study its effects on various biological pathways and molecular targets.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 5-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
5-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide can be compared with other similar compounds, such as:
5-bromo-2-chloropyridine: This compound shares a similar pyridine core but lacks the benzoxazole moiety, making it less versatile in terms of biological activities.
5-bromo-4-chloro-3-indolyl N-acetyl-β-D-galactosaminide: This compound contains an indole core instead of a benzoxazole core, leading to different biological properties.
The uniqueness of this compound lies in its combination of the benzoxazole and pyridine moieties, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
5-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrClN3O2/c1-11-15(20-25-17-8-14(22)5-6-18(17)27-20)3-2-4-16(11)24-19(26)12-7-13(21)10-23-9-12/h2-10H,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRRGFPLZWNLSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC(=CN=C2)Br)C3=NC4=C(O3)C=CC(=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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